molecular formula C13H14FNO3 B2779115 1-[(4-Fluorophenyl)methyl-methylcarbamoyl]cyclopropane-1-carboxylic acid CAS No. 1457625-95-4

1-[(4-Fluorophenyl)methyl-methylcarbamoyl]cyclopropane-1-carboxylic acid

Cat. No.: B2779115
CAS No.: 1457625-95-4
M. Wt: 251.257
InChI Key: YFDBWXDMSDDDET-UHFFFAOYSA-N
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Description

1-[(4-Fluorophenyl)methyl-methylcarbamoyl]cyclopropane-1-carboxylic acid is a cyclopropane-based carboxylic acid derivative featuring a 4-fluorophenyl group linked via a methylcarbamoyl moiety. Its molecular formula is C₁₃H₁₃FNO₃ (molecular weight: 262.25 g/mol).

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl-methylcarbamoyl]cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FNO3/c1-15(8-9-2-4-10(14)5-3-9)11(16)13(6-7-13)12(17)18/h2-5H,6-8H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFDBWXDMSDDDET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=C(C=C1)F)C(=O)C2(CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1457625-95-4
Record name 1-[(4-fluorophenyl)methyl-methylcarbamoyl]cyclopropane-1-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Fluorophenyl)methyl-methylcarbamoyl]cyclopropane-1-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with a suitable nucleophile.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Fluorophenyl)methyl-methylcarbamoyl]cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbamoyl group to an amine.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products:

    Oxidation Products: Carboxylic acids, ketones

    Reduction Products: Amines

    Substitution Products: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

1-[(4-Fluorophenyl)methyl-methylcarbamoyl]cyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[(4-Fluorophenyl)methyl-methylcarbamoyl]cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Structural and Functional Insights

Substituent Effects on Acidity :

  • Electron-withdrawing groups (e.g., -Br, -F, -CF₃) lower pKa values, increasing acidity. For example, 1-(4-Chloro-2-fluorophenyl)cyclopropane-1-carboxylic acid has a pKa of 3.81 , whereas 1-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid (pKa 4.34 ) is less acidic due to the electron-donating methoxy group.

Impact of Fluorine :

  • Fluorine substituents improve metabolic stability and membrane permeability. The trifluoromethyl group in 1-(2-Fluoro-4-(trifluoromethyl)phenyl)... enhances lipophilicity, making it favorable for CNS-targeting drugs .

Synthetic Methodologies :

  • Analogs like 1-(4-Methoxyphenyl)... and 1-(4-Bromophenyl)... are synthesized via column chromatography (e.g., hexanes/EtOAc eluents) or acid-catalyzed reactions . The target compound likely follows similar protocols.

Biological Relevance :

  • Carbamoyl and carboxylic acid moieties enable hydrogen bonding with biological targets, as seen in FMOC-AMCP-OH , a peptide synthesis intermediate . The target compound’s methylcarbamoyl group may similarly enhance binding affinity.

Biological Activity

1-[(4-Fluorophenyl)methyl-methylcarbamoyl]cyclopropane-1-carboxylic acid, also known by its CAS number 1457625-95-4, is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological profile.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₄FNO₃, with a molecular weight of 251.25 g/mol. The compound features a cyclopropane ring substituted with a fluorophenyl group and a methylcarbamoyl moiety, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₃H₁₄FNO₃
Molecular Weight251.25 g/mol
CAS Number1457625-95-4
Purity95%

Anticancer Activity

Recent studies have investigated the anticancer potential of various compounds similar to this compound. For instance, compounds tested against the MCF-7 breast cancer cell line demonstrated significant cytotoxic effects, suggesting that structural analogs may exhibit similar properties. The MTT assay results indicated a dose-dependent inhibition of cell viability, with some compounds showing efficacy comparable to the standard chemotherapeutic agent Doxorubicin .

The proposed mechanism of action for compounds in this class includes the induction of apoptosis in cancer cells through various pathways, such as the activation of caspases and modulation of cell cycle progression. For example, one study reported that certain derivatives led to G2/M phase arrest in MCF-7 cells, indicating interference with normal cell cycle regulation .

Study on Anticancer Effects

A notable study published in MDPI explored the anticancer effects of several synthesized compounds against the MCF-7 cell line. The results highlighted that certain derivatives exhibited strong anticancer activity, leading to further investigations into their structure-activity relationships .

In Silico Studies

In silico studies have been conducted to evaluate the binding affinity of this compound with various biological targets. These studies utilize computational docking techniques to predict how well the compound interacts with specific proteins involved in cancer progression and other diseases .

Q & A

What is the molecular structure of 1-[(4-Fluorophenyl)methyl-methylcarbamoyl]cyclopropane-1-carboxylic acid, and why is it significant in medicinal chemistry?

The compound features a cyclopropane ring substituted with a 4-fluorophenylmethyl-methylcarbamoyl group and a carboxylic acid moiety. Its rigid cyclopropane scaffold enhances metabolic stability, while the fluorophenyl and carbamoyl groups enable interactions with biological targets via hydrogen bonding and hydrophobic effects . This structural complexity makes it a promising candidate for drug discovery, particularly in enzyme inhibition studies .

What are the standard synthetic routes for this compound, and how can yield be optimized?

A common method involves coupling 1-(4-fluorophenyl)cycloprop-2-ene-1-carboxylic acid with secondary amines (e.g., diethylamine or pyrrolidine) via carbodiimide-mediated amidation. For example, reacting the acid with diethylamine (2.0 equiv.) at RT for 18 hours yielded 78% product after silica gel chromatography . Optimizing stoichiometry (e.g., using 2.2 equiv. of amine) and employing microwave-assisted synthesis could improve yields further.

How does stereochemistry influence the synthesis and activity of this compound?

While the provided evidence does not specify enantiomeric synthesis for this compound, analogous cyclopropane derivatives (e.g., (1S,2S)-configured analogs) highlight the importance of stereochemistry in target binding. Asymmetric cyclopropanation using chiral catalysts (e.g., Rh(II) complexes) or kinetic resolution during crystallization can ensure enantiopurity, which is critical for activity in chiral biological systems .

What analytical techniques are essential for characterizing this compound?

  • NMR Spectroscopy : Confirms regiochemistry and purity (e.g., distinct aromatic proton signals at δ 7.10–7.27 ppm for fluorophenyl groups) .
  • HRMS : Validates molecular weight (e.g., observed m/z 256.1121 vs. calculated 256.1114 for C₁₄H₁₆FNO₂Na) .
  • FT-IR : Identifies carbonyl stretches (~1620 cm⁻¹ for amide C=O) .
  • X-ray Crystallography : Resolves cyclopropane ring geometry and substituent orientation .

How does this compound interact with biological targets, and what assays are used to study these interactions?

The fluorophenyl and carbamoyl groups facilitate binding to enzymes or receptors through π-π stacking and hydrogen bonding. For example, similar compounds inhibit cyclooxygenase-2 (COX-2) in vitro via competitive binding assays . Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding affinities, while molecular docking (e.g., AutoDock Vina) predicts interaction sites .

What are the solubility and stability profiles of this compound under experimental conditions?

Limited solubility data exists, but analogous cyclopropane carboxylic acids are typically soluble in DMSO or methanol. Stability studies (e.g., HPLC monitoring under varying pH/temperature) are recommended. For storage, lyophilization at -20°C in inert atmospheres prevents degradation .

How should researchers address contradictions in reported synthetic yields or biological activities?

Discrepancies may arise from variations in reaction conditions (e.g., solvent purity, catalyst loading). For example, yields of 78–87% were reported for similar amidation reactions depending on amine nucleophilicity and column chromatography efficiency . Replicating protocols with controlled variables (e.g., anhydrous solvents) and orthogonal validation (e.g., LC-MS) ensures reproducibility.

How do structural modifications (e.g., fluorophenyl vs. chlorophenyl) affect its pharmacological activity?

Substituting the 4-fluorophenyl group with chlorophenyl or methyl groups alters electronic and steric properties, impacting target affinity. For instance, chlorophenyl analogs show enhanced COX-2 inhibition due to increased hydrophobicity, while methyl groups reduce metabolic clearance . Structure-activity relationship (SAR) studies using Hammett plots or Free-Wilson analysis can quantify these effects .

What advanced methodologies are used to study its enzyme inhibition mechanisms?

  • Isotope Labeling : Incorporating ¹³C into the cyclopropane ring (via labeled precursors) tracks metabolic fate using LC-MS/MS .
  • Kinetic Studies : Michaelis-Menten analysis with varying substrate concentrations identifies competitive vs. non-competitive inhibition .
  • Cryo-EM : Resolves inhibitor-enzyme complexes at near-atomic resolution .

How can isotope-labeled derivatives of this compound be synthesized for pharmacokinetic studies?

¹³C or ²H labeling at the cyclopropane ring or fluorophenyl group is achieved using labeled starting materials (e.g., ¹³C-malonate esters). For example, hexyl ester precursors are hydrolyzed with NaOH in THF/MeOH to yield ¹³C-labeled carboxylic acids, confirmed via HRMS . These isotopes enable tracer studies in ADME (absorption, distribution, metabolism, excretion) assays.

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